molecular formula C3H6N2O5 B145975 Urea oxalate CAS No. 513-80-4

Urea oxalate

Cat. No.: B145975
CAS No.: 513-80-4
M. Wt: 150.09 g/mol
InChI Key: YBSLUBPQYDULIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea oxalate is a compound formed by the combination of urea and oxalic acid It is represented by the chemical formula C₄H₁₀N₄O₆

Scientific Research Applications

Urea oxalate has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science. Some of its notable applications include:

Mechanism of Action

Target of Action

The primary target of urea oxalate is the oxalate in the body, which is a metabolic end-product . Oxalate’s systemic concentrations are highly variable among individuals, and its accumulation can be toxic to the body .

Mode of Action

This compound interacts with its target by participating in the urea oxidation reaction (UOR) . This process holds tremendous applications in various catalysis processes .

Biochemical Pathways

This compound affects the metabolic pathways of oxalate. Oxalate originates from both hepatic production as part of normal metabolism and absorption by the bowel from food . Hepatic synthesis of oxalate from glyoxylate contributes to 60%-80% of plasma oxalate . Genetic (primary hyperoxaluria) and non-genetic (e.g., diet, microbiota, renal and metabolic disease) reasons underlie elevated plasma concentrations and tissue accumulation of oxalate .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME) . The kidney is the most important organ for excreting drugs, including drugs metabolised by the liver, and impaired renal function can influence drug therapy . Kidney dysfunction can impact on absorption, distribution, metabolism, and elimination (ADME) .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of calcium oxalate kidney stones . Hyperoxaluria may lead to urinary supersaturation of calcium oxalate and crystal formation, causing urolithiasis and deposition of calcium oxalate crystals in the kidney parenchyma, a condition termed oxalate nephropathy .

Action Environment

Environmental factors such as diet, microbiota, and renal and metabolic diseases can influence the action, efficacy, and stability of this compound . Untreated urea or urine wastewater causes severe environmental pollution and threatens human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation .

Safety and Hazards

Urea Oxalate can cause skin irritation, serious eye irritation, and may cause respiratory problems. It is advised to avoid breathing dust, wash hands thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Future research directions include the development of efficient and durable electrocatalysts for urea oxidation reaction based on the dynamic evolution of active sites . Another direction is the exploration of the urea catalytic oxidation for energy and environmental applications .

Biochemical Analysis

Biochemical Properties

Urea Oxalate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Oxalate, a component of this compound, is a substrate of the SLC26A6 anion transporter found in the apical membrane of the gut and renal tubules .

Cellular Effects

This compound can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the poor solubility of the calcium salt of Oxalate makes it a risk factor for kidney stone formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Oxalate can inhibit the SLC26A6 anion transporter, affecting chloride uptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, Oxalate measurements in urine samples should be acidified to pH <2.0, mixed well, and left overnight before further processing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, Oxalate is a metabolic end product primarily excreted by the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea oxalate can be synthesized by mixing equimolar amounts of urea and oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, resulting in the formation of this compound crystals. The process involves grinding the components together, which facilitates the reaction and the formation of the desired compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar approach but on a larger scale. The reactants are mixed in large reactors, and the resulting crystals are filtered, washed, and dried to obtain pure this compound. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Urea oxalate undergoes various chemical reactions, including decomposition and thermal reactions. When heated, it decomposes into urea and oxalic acid, which can further decompose into carbon dioxide, water, and ammonia .

Common Reagents and Conditions: The decomposition of this compound can be studied using thermal gravimetric analysis (TGA), which measures the mass loss of the compound as it is heated. This method helps in understanding the thermal stability and decomposition pathways of this compound .

Major Products Formed: The primary products formed from the decomposition of this compound are carbon dioxide, water, and ammonia. These products are typical of the thermal decomposition of urea and oxalic acid .

Comparison with Similar Compounds

Urea oxalate can be compared with other oxalate compounds, such as calcium oxalate and ammonium oxalate. While all these compounds contain the oxalate ion, they differ in their chemical properties and applications:

    Calcium Oxalate: This compound is commonly found in kidney stones and is studied for its role in nephrolithiasis.

    Ammonium Oxalate: Used in analytical chemistry for the precipitation of calcium and other metal ions.

This compound is unique due to its combination of urea and oxalic acid, which imparts distinct properties and applications compared to other oxalate compounds.

Properties

IUPAC Name

oxalic acid;urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSLUBPQYDULIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

631-62-9
Record name Urea, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70199298
Record name Urea oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513-80-4, 631-62-9
Record name Urea, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, oxalate (2:1)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Referring now more specifically to the FIGURE, 3 represents any vessel suitable for containing the reaction mixture. Urea phosphate 2, oxalic acid 1, and water in the form of dilute phosphoric acid 4 are fed to reactor 3 to form a slurry of urea oxalate in purified phosphoric acid. The slurry is fed via line 5 to cooler 6 and then via line 7 to filtering and washing apparatus 8. The filtrate is purified phosphoric acid and it is withdrawn via line 9 as product. The urea oxalate filter cake is washed with water via line 10 to recover the adhering phosphoric acid. The filtrate from the washing step is dilute phosphoric acid which is recycled to reactor 3 via line 4. The urea oxalate filter cake from apparatus 8 is fed via line 11 to reactor 12 where it is heated to thermally decompose it into oxamide and urea with the expulsion of water and carbon dioxide. Or, if desired, part or all of the urea oxalate filter cake from apparatus 8 is fed via line 13 to reactor 15 where it is neutralized with ammonia fed via line 14 to produce a mixture of urea and ammonium oxalate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of oxalic acid consisting of 138.7 grams of oxalic acid dihydrate dissolved in 200 mL water was warmed to 60° C. and treated with 316 grams of urea phosphate made from wet-process phosphoric acid made from calcined North Carolina phosphate rock. The urea phosphate was added gradually over a 10-minute period with stirring while maintaining the temperature at 55°-60° C. Stirring and heating (at 60°-70° C.) was continued for 20 minutes. The hot mixture was filtered, and the clear, pale green filtrate was cooled to 5° C. and refiltered. The second filtrate weighed 377.2 grams, and it contained 32.1 percent P2O5, 1.82 percent N, 1.3 percent oxalic acid, 0.04 percent Al, 0.11 percent Fe, 0.08 percent Mg, and SO4. This corresponds to removal of 74 to 80 percent of the Al, Fe, Mg, F, and SO4 impurities originally present in the phosphoric acid used to make the urea phosphate. The urea oxalate filter cake from the first filtration was washed with about 200 mL of cold water and then dried, yielding 112.7 grams of urea oxalate containing 0.03 percent P2O5, 26.4 percent nitrogen, and 43.3 percent oxalic acid (theoretical composition of urea oxalate is 26.95 percent nitrogen and 42.86 percent oxalic acid). X-ray diffraction analysis showed that it was homogeneous as urea oxalate. The wash from the urea oxalate (first filter cake) weighed 220.0 grams, and it contained 5.6 percent P2O5, 1.17 percent N, and 2.3 percent oxalic acid. The second filtration yielded 66.0 grams of dried, unwashed crystals which contained 5.0 percent P2O5, 20.9 percent N, and 47.8 percent oxalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138.7 g
Type
reactant
Reaction Step Two
Quantity
316 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
0.03%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urea oxalate
Reactant of Route 2
Urea oxalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Urea oxalate
Reactant of Route 4
Urea oxalate
Reactant of Route 5
Urea oxalate
Reactant of Route 6
Urea oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.